BenchChemオンラインストアへようこそ!

Mitoguazone dihydrochloride monohydrate

neuro-oncology glioma combination chemotherapy

Select mitoguazone dihydrochloride monohydrate (CAS 24968-67-0) for research demanding brain-penetrant, p53-independent polyamine depletion. Unlike DFMO (ODC inhibitor) or SAM486A, mitoguazone is clinically benchmarked in recurrent glioma (21% ORR with DFMO), achieves CSF penetration (CSF/plasma 0.6–7%), and induces apoptosis regardless of TP53 status—critical for p53-mutant ovarian, breast, and lung cancer models. Sustained target engagement is supported by a 175-hour terminal half-life and large Vd (1012 L/m²). The >25 mg/mL aqueous solubility of the dihydrochloride salt ensures reliable IV/IP dosing without organic co-solvents.

Molecular Formula C5H16Cl2N8O
Molecular Weight 275.14 g/mol
CAS No. 24968-67-0
Cat. No. B1149424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoguazone dihydrochloride monohydrate
CAS24968-67-0
Synonyms24968-67-0;  Methyl gag dihydrochloride monohydrate;  Mitoguazone dihydrochloride monohydrate;  332360-02-8;  Methylglyoxal bis(guanylhydrazone) dihydrochloride monohydrate;  METHYLGAGDIHYDROCHLORIDE
Molecular FormulaC5H16Cl2N8O
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C=NN=C(N)N.O.Cl.Cl
InChIInChI=1S/C5H12N8.2ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;1H2
InChIKeyZZRLHFZFFIHTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mitoguazone Dihydrochloride Monohydrate: Baseline Identification and Procurement Considerations for the S-Adenosylmethionine Decarboxylase (AdoMetDC/SAMDC) Inhibitor MGBG


Mitoguazone dihydrochloride monohydrate (CAS 24968-67-0, also supplied as the dihydrochloride salt CAS 7059-23-6, with the parent base mitoguazone CAS 459-86-9, synonym MGBG) is a hydrazone derivative and first-generation competitive inhibitor of S-adenosyl-L-methionine decarboxylase (AdoMetDC/SAMDC), the rate-limiting enzyme for the biosynthesis of the polyamines spermidine and spermine [1]. As a well-characterized antineoplastic agent that depletes intracellular polyamine pools, induces p53-independent apoptosis, and exhibits brain penetrance, the compound remains a critical research tool for dissecting polyamine metabolism in oncology models and validating downstream therapeutic hypotheses, despite the availability of newer-generation AdoMetDC inhibitors [2].

Mitoguazone Dihydrochloride Monohydrate: Why Polyamine Pathway Inhibitors Are Not Interchangeable


Although mitoguazone, DFMO (eflornithine), and SAM486A (sardomozide) all target polyamine biosynthesis, substitution between these agents is scientifically invalid due to fundamentally divergent enzymatic targets, differing apoptosis mechanisms, and distinct clinical profiles. Mitoguazone competitively inhibits AdoMetDC to block spermidine/spermine synthesis, whereas DFMO irreversibly inhibits ornithine decarboxylase (ODC) upstream to prevent putrescine formation, and newer agents such as SAM486A exhibit higher AdoMetDC potency but lack the established clinical history of mitoguazone [1]. Moreover, mitoguazone uniquely triggers p53-independent apoptosis across diverse cancer histologies and demonstrates CNS penetration with documented clinical activity in brain tumors, attributes that do not automatically extend to other in-class inhibitors [2]. The quantitative evidence below establishes precisely where mitoguazone dihydrochloride monohydrate demonstrates verifiable differentiation that should inform procurement decisions.

Mitoguazone Dihydrochloride Monohydrate: Quantitative Evidence Guide for Comparator-Based Selection


Mitoguazone (MGBG) Plus DFMO Combination Achieved 21% Objective Response in Recurrent Anaplastic Gliomas Versus 0% with DFMO Alone in Recurrent Glioblastoma

Mitoguazone in combination with DFMO (eflornithine) demonstrated a 21% objective response rate in patients with recurrent anaplastic gliomas, whereas DFMO administered as a single agent yielded no objective responses in recurrent glioblastoma multiforme, establishing the combination's superior antitumor activity in this setting [1]. The phase I-II trial enrolled 33 evaluable patients who had failed prior radiation therapy and most had failed prior chemotherapy, providing a refractory patient population relevant for benchmarking efficacy [1]. Notably, the combination was well-tolerated with gastrointestinal and myelotoxicity as dose-limiting toxicities, and the response rate of 21% (4 of 19 evaluable anaplastic glioma patients) was achieved in a heavily pretreated population [1].

neuro-oncology glioma combination chemotherapy polyamine depletion

Mitoguazone Retains p53-Independent Apoptotic Activity Across Six Cancer Cell Lines, Including p53-Mutant and p53-Null Models

Mitoguazone induced apoptosis in a concentration- and time-dependent manner across all six human cancer cell lines tested, including three Burkitt lymphoma lines (Raji, Ramos, Daudi), one prostate carcinoma line (MPC 3), and two breast cancer lines with differential p53 status [1]. Crucially, mitoguazone triggered programmed cell death with comparable efficacy in both MCF7 cells (wild-type p53) and VM4K cells (mutant p53), confirming that apoptosis induction proceeds independently of p53 tumor suppressor function [1]. This contrasts with SAM486A, which exhibits preferential activity in p53 wild-type neuroblastoma cells, as reported elsewhere [2].

apoptosis p53-independent cell death Burkitt lymphoma breast cancer prostate cancer

Mitoguazone Terminal Half-Life of 175 Hours Enables Extended Target Engagement Relative to SAM486A (Half-Life ~48 Hours)

Mitoguazone exhibits a triexponential plasma clearance profile with a harmonic mean terminal half-life of 175 hours (approximately 7.3 days) and a mean residence time of 192 hours following a 30-minute intravenous infusion of 600 mg/m² in patients with AIDS-related non-Hodgkin lymphoma [1]. Plasma levels remained well above the reported concentration required for inhibition of polyamine biosynthesis for an extended period, with detectable drug levels present in random voided urine samples eight days post-dose [1]. The large apparent volume of distribution at steady-state (1012 L/m²) indicates extensive tissue sequestration, with measurable drug levels detected in liver, lymph node, spleen, and brain tissues [1]. In contrast, the second-generation AdoMetDC inhibitor SAM486A demonstrates a terminal half-life of approximately 2 days (48 hours) when administered as a 120-hour continuous infusion [2].

pharmacokinetics terminal half-life tissue distribution AIDS-related lymphoma

Mitoguazone Achieves 23% Objective Response Rate in Multiply Relapsed AIDS-Related Lymphoma with Acceptable Non-Myelotoxic Profile

In a multicenter phase II trial of 35 patients with relapsed or refractory AIDS-related lymphoma who had failed 1 to 6 prior chemotherapy regimens, mitoguazone (600 mg/m² IV on days 1 and 8, then every 2 weeks) produced an objective response rate of 23% (95% CI, 6.9-39.3%), including complete remission in three patients (11.5%) and partial remission in three patients (11.5%) [1]. Median survival for complete responders reached 21.5 months (range 3.8-29.1) compared to 2.6 months for the overall cohort [1]. The drug was relatively nonmyelotoxic, with only 20% of patients developing neutropenia and 26% experiencing thrombocytopenia, a favorable hematologic toxicity profile compared to conventional salvage chemotherapies in this immunocompromised population [1]. Notably, mitoguazone demonstrated cerebrospinal fluid penetration with CSF/plasma ratios ranging from 0.6% to 7%, supporting its reported ability to cross the blood-brain barrier [2].

AIDS-related lymphoma relapsed/refractory disease blood-brain barrier non-myelotoxic chemotherapy

Mitoguazone Dihydrochloride Monohydrate Water Solubility Exceeds 25 mg/mL, Facilitating In Vivo Formulation Without Organic Co-Solvents

Mitoguazone dihydrochloride monohydrate (and the dihydrochloride salt, CAS 7059-23-6) demonstrates aqueous solubility greater than 25 mg/mL as a white solid powder, with purity ≥98% by HPLC . Under optimized pH conditions (adjusted to pH 2-3 with HCl), solubility reaches 50 mg/mL in water . This high aqueous solubility enables straightforward preparation of dosing solutions for in vivo animal studies without requiring organic co-solvents such as DMSO, PEG, or cyclodextrins that may introduce confounding biological effects or formulation-related toxicities. In contrast, the parent free base mitoguazone (CAS 459-86-9) exhibits only sparing water solubility of 1-10 mg/mL and limited DMSO solubility of approximately 8 mg/mL, requiring sonication and warming .

solubility formulation in vivo dosing aqueous vehicle physicochemical properties

Mitoguazone Induces Hepatic Polyamine Oxidase Activity Within 4 Hours, Enabling Acute Polyamine Catabolism Studies

In vivo administration of mitoguazone to rats induced a significant increase in hepatic polyamine oxidase (PAO) activity beginning at 4 hours post-treatment, with enzyme activity returning to basal levels by 96 hours after administration [1]. This transient induction of PAO was accompanied by a corresponding increase in putrescine concentrations, which rose starting at 4 hours and remained elevated until 72 hours post-treatment [1]. Notably, the activity of spermine oxidase, a related polyamine catabolic enzyme, was not significantly altered by mitoguazone treatment, demonstrating a degree of enzymatic selectivity within the polyamine catabolic pathway [1].

polyamine catabolism polyamine oxidase putrescine liver metabolism time-course studies

Mitoguazone Dihydrochloride Monohydrate: Priority Research and Industrial Application Scenarios Supported by Quantitative Evidence


Combination Polyamine Depletion Studies in CNS Malignancies Requiring Blood-Brain Barrier Penetration

Researchers investigating polyamine depletion strategies in glioma, medulloblastoma, or CNS lymphoma models should select mitoguazone dihydrochloride monohydrate due to its demonstrated clinical activity in combination with DFMO (21% objective response in recurrent anaplastic gliomas [1]), its documented cerebrospinal fluid penetration with CSF/plasma ratios of 0.6% to 7% [2], and its extended terminal half-life of 175 hours enabling sustained target inhibition [2]. The compound's brain tissue distribution has been confirmed in pharmacokinetic analyses [2]. The aqueous solubility of the dihydrochloride salt (>25 mg/mL) further facilitates preparation of intravenous or intraperitoneal dosing formulations without organic co-solvents .

p53-Mutant and p53-Null Cancer Models Where p53-Dependent Agents Are Ineffective

Mitoguazone dihydrochloride monohydrate is the appropriate selection for apoptosis studies in cancer models harboring p53 mutations or deletions. The compound has been validated to induce p53-independent programmed cell death with comparable efficacy in both p53 wild-type (MCF7) and p53-mutant (VM4K) breast cancer cells, and across Burkitt lymphoma and prostate carcinoma lines [1]. This contrasts with newer AdoMetDC inhibitors such as SAM486A, which demonstrate preferential activity in p53 wild-type cells [2]. Procurement of mitoguazone over SAM486A is therefore indicated for research involving TP53-mutant malignancies including high-grade serous ovarian cancer, triple-negative breast cancer, and small cell lung cancer.

Relapsed/Refractory Lymphoma Models Requiring Non-Myelotoxic Chemotherapy with Established Clinical Benchmarking

For investigators studying aggressive lymphoma, particularly in immunocompromised host models or sanctuary-site disease, mitoguazone dihydrochloride monohydrate offers the advantage of extensive clinical benchmarking. Phase II data in multiply relapsed AIDS-related lymphoma demonstrates a 23% objective response rate with 11.5% complete remissions despite patients having failed 1-6 prior regimens, with relatively low myelotoxicity (20% neutropenia, 26% thrombocytopenia) [1]. The extended terminal half-life (175 hours) and large volume of distribution (1012 L/m²) support sustained target engagement [2]. This established clinical efficacy and toxicity profile provides a robust reference framework for interpreting preclinical findings and designing translational studies.

Acute Polyamine Catabolism and Liver Metabolism Studies Requiring Defined Temporal Kinetics

Mitoguazone dihydrochloride monohydrate is indicated for experiments examining the acute regulation of polyamine catabolic enzymes, particularly polyamine oxidase (PAO). In vivo administration induces hepatic PAO activity within 4 hours, with enzyme levels returning to baseline by 96 hours post-dose, accompanied by a sustained elevation of putrescine concentrations from 4 to 72 hours [1]. This well-defined temporal profile enables precise experimental scheduling of tissue harvest and metabolite analysis in rodent pharmacology studies. The high aqueous solubility of the dihydrochloride salt facilitates reliable intraperitoneal or intravenous dosing [2], ensuring reproducible pharmacokinetic exposure across experimental cohorts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitoguazone dihydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.